3-(ピペリジン-1-イル)ビフェニル-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Piperidin-1-yl)biphenyl-4-carboxylic acid” is a compound that is not intended for human or veterinary use and is for research use only. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

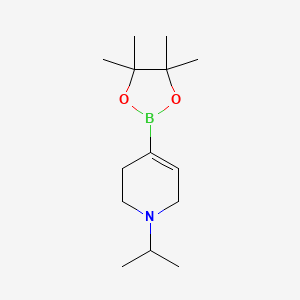

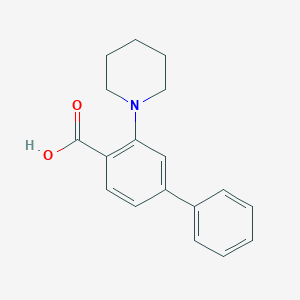

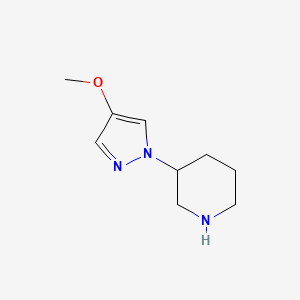

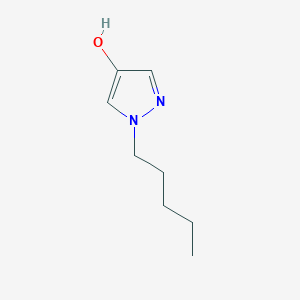

The molecular formula of “3-(Piperidin-1-yl)biphenyl-4-carboxylic acid” is C18H19NO2. The molecular weight is 281.3 g/mol.Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant chemical reaction associated with this compound . This reaction is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .科学的研究の応用

「3-(ピペリジン-1-イル)ビフェニル-4-カルボン酸」の科学研究における応用について調査しましたが、残念ながら、お探しの具体的な情報は検索結果では見当たりませんでした。 一般的に、ピペリジン誘導体は、抗がん剤、抗ウイルス剤、抗マラリア剤、抗菌剤、抗真菌剤、降圧剤、鎮痛剤、抗炎症剤、抗アルツハイマー剤、抗精神病薬、抗凝固剤など、薬理学において幅広い用途があります 。ただし、この特定の化合物の詳細な独自の用途については、一般的なウェブ検索ではアクセスできない専門データベースや科学出版物を参照する必要があるかもしれません。

作用機序

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as key synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with various targets depending on their specific structure and functional groups .

Biochemical Pathways

Piperidine derivatives, in general, can affect a wide range of biochemical pathways depending on their specific structure and functional groups .

Pharmacokinetics

In general, the pharmacokinetic properties of a compound depend on its specific structure and functional groups .

Result of Action

Piperidine derivatives can have a wide range of effects depending on their specific structure and functional groups .

Action Environment

In general, factors such as pH, temperature, and the presence of other molecules can influence the action of a compound .

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-1-yl)biphenyl-4-carboxylic acid”, is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

3-(Piperidin-1-yl)biphenyl-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Additionally, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can bind to certain proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and other cellular processes. The nature of these interactions is often determined by the specific structural features of the compound and the target biomolecule .

Cellular Effects

The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, the compound can alter the phosphorylation status of specific proteins, leading to changes in downstream signaling events.

Furthermore, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can impact gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the transcription of target genes, depending on the context of the interaction. The compound’s influence on cellular metabolism is also noteworthy, as it can modulate the activity of metabolic enzymes and alter the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction .

In addition to enzyme inhibition, 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit or activate enzymes makes the compound a versatile tool for studying biochemical pathways and cellular functions. Moreover, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic transformation, leading to the formation of various metabolites with distinct biological activities.

Long-term exposure to 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can result in sustained changes in cellular function, including alterations in gene expression, protein activity, and metabolic flux. These changes can have significant implications for cellular homeostasis and overall organismal health .

Dosage Effects in Animal Models

The effects of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cellular damage, inflammation, and disruption of normal physiological processes.

Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the magnitude of the response can increase with higher doses, but so does the risk of adverse effects. It is crucial to carefully titrate the dosage of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid in experimental settings to balance efficacy and safety .

Metabolic Pathways

3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.

The interaction of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid with metabolic enzymes can also affect the overall metabolic network, potentially leading to shifts in energy production, biosynthesis, and degradation pathways. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in particular cellular compartments. Additionally, binding proteins can sequester the compound within certain tissues, influencing its localization and bioavailability.

The distribution of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid within the body can also be affected by factors such as tissue permeability, blood flow, and the presence of efflux transporters. These factors collectively determine the compound’s pharmacokinetic profile and its potential therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the presence of a carboxylic acid group can facilitate the compound’s localization to acidic organelles such as lysosomes . Additionally, interactions with specific proteins can target the compound to particular subcellular regions, where it can exert its biochemical effects.

特性

IUPAC Name |

4-phenyl-2-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWBMOBWAEWFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)